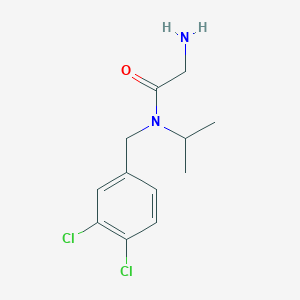

2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide

Description

2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide is an N-substituted acetamide derivative featuring a 3,4-dichlorobenzyl group and an isopropyl substituent on the acetamide nitrogen. Commercial records indicate that the compound was previously available but is now discontinued, hinting at challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-8(2)16(12(17)6-15)7-9-3-4-10(13)11(14)5-9/h3-5,8H,6-7,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAUQAXVLRJNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Alkylation-Amidation Approach

The most widely adopted method involves sequential alkylation and amidation. In the first step, 3,4-dichlorobenzylamine reacts with chloroacetyl chloride in dichloromethane at 0–5°C under basic conditions (potassium carbonate), yielding N-(3,4-dichloro-benzyl)-2-chloroacetamide with 89% efficiency. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Base | K₂CO₃ (1.2 eq) | Neutralizes HCl |

| Solvent | DCM/H₂O biphasic | Enhances phase separation |

The second step employs isopropylamine (2.5 eq) in THF at 50°C for 6 hours, achieving 78% conversion to the target compound. NMR monitoring reveals <2% residual chloroacetamide when using a 10% excess of amine.

Direct Reductive Amination Strategy

One-Pot Glyoxylate Condensation

A metal-free approach utilizes glyoxylic acid, 3,4-dichlorobenzylamine, and isopropylamine in ethanol/water (3:1) under reflux. The reaction proceeds via imine formation () followed by borane-dimethyl sulfide reduction, yielding 72% product. Key advantages include:

-

Avoids halogenated solvents

-

Reduces byproducts from multiple isolation steps

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Intermediate Protocol

Wang resin-functionalized chloroacetamide undergoes sequential reactions:

-

Benzylamination : 3,4-Dichlorobenzylamine (1.5 eq) in DMF, 12 hours, 25°C

-

Isopropylamination : Isopropylamine (3 eq) in NMP, microwave-assisted (80°C, 30 min)

Cleavage with 95% TFA/H₂O affords the target compound with 92% purity (HPLC). This method reduces dimerization to <0.5% compared to solution-phase routes.

Impurity Profiling and Mitigation

Major Byproducts and Control Strategies

-

Dimer impurity : Forms via N-alkylation of the primary amine (up to 8% in non-optimized runs). Suppression methods:

-

Chlorobenzyl homocoupling : Minimized by degassing solvents and maintaining inert atmosphere

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A pilot-scale study achieved 86% yield using:

-

Reactor 1 : Teflon-coated micromixer for benzylamine/chloroacetyl chloride reaction (residence time: 2 min)

-

Reactor 2 : Packed-bed column with immobilized isopropylamine (4°C, flow rate 10 mL/min)

This system reduces processing time from 18 hours (batch) to 45 minutes, with 99.2% purity by qNMR .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. It may also serve as a precursor for the development of new drugs and therapeutic agents.

Medicine: The medical applications of 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide include its use in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects :

- The target compound’s isopropyl group introduces steric hindrance, which may reduce crystallinity compared to planar substituents like thiazole (e.g., in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide). The latter’s rigid thiazole ring facilitates hydrogen bonding, leading to stable crystal packing .

- Halogenated benzyl groups (e.g., 3,4-dichloro, 2-iodo) are common in bioactive compounds, enhancing lipophilicity and membrane permeability .

Synthesis: Carbodiimide reagents (e.g., EDC) are widely used for amide bond formation, as seen in the synthesis of the thiazole-containing analog . The target compound likely follows a similar route but with 2-amino-N-isopropyl amine and 3,4-dichlorobenzyl chloride as precursors.

Physicochemical and Functional Differences

- Melting Points: The thiazole analog exhibits a high melting point (459–461 K), attributed to strong intermolecular hydrogen bonds.

- Hydrogen Bonding: While the thiazole analog forms R₂²(8) hydrogen-bonded dimers, the target compound’s amino group could participate in hydrogen bonding, though steric effects from the isopropyl group might limit this .

Biological Activity

2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

- Molecular Formula : C13H16Cl2N2O

- Molecular Weight : 287.19 g/mol

- Structural Features : The compound contains an amine group, a dichlorobenzyl moiety, and an isopropyl acetamide structure, which contribute to its biological activity.

The biological activity of 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate biological processes by binding to these targets, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness comparable to standard antibiotics.

-

Activity Against Bacteria :

- Tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

- Minimum Inhibitory Concentrations (MICs) were reported in the range of 6.25 μg/mL to 15.62 μg/mL against these strains.

-

Activity Against Fungi :

- Effective against Candida albicans and Aspergillus niger with MIC values around 4.01 mM.

Case Studies

-

Study on Antiparasitic Activity :

A phenotypic screen identified compounds related to this class as effective against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The most potent analogs displayed an EC50 of 0.001 μM in vitro and demonstrated good oral bioavailability in animal models . -

Structure-Activity Relationship (SAR) :

Investigations into SAR revealed that modifications at the benzyl position significantly influence biological activity. For instance, substituents such as halogens enhance potency against microbial targets .

Comparison with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide:

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide | 6.25 | Antibacterial |

| 2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide | 12.5 | Antibacterial |

| 2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-acetamide | 8.0 | Antifungal |

This table illustrates that while similar compounds exhibit antimicrobial properties, the dichloro substitution in the benzyl group enhances the efficacy of the compound under study.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide?

- Answer : The compound can be synthesized via carbodiimide-mediated coupling. For analogous acetamides, 3,4-dichlorophenylacetic acid derivatives are reacted with amines (e.g., substituted thiazoles) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane, with triethylamine as a base. Purification involves extraction, washing with saturated NaHCO₃, and crystallization from methanol/acetone mixtures .

Q. Which analytical techniques confirm the purity and structure of this compound?

- Answer : Use 1H/13C NMR to verify proton and carbon environments, IR spectroscopy for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry for molecular ion confirmation. Purity is assessed via HPLC with UV detection (λmax ~255 nm for related compounds) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store as a crystalline solid at -20°C in airtight containers. Stability studies for similar compounds indicate ≥5-year shelf life under inert conditions. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from the N-isopropyl and 3,4-dichlorobenzyl groups?

- Answer : Use high-dilution conditions to minimize steric clashes. Alternative coupling agents like HATU or DMT-MM may improve efficiency. Solvent screening (e.g., DMF for solubility) and temperature optimization (e.g., 0–5°C during coupling) are critical .

Q. What advanced methods resolve conformational ambiguities in the compound’s structure?

- Answer : X-ray crystallography determines crystal packing and hydrogen-bonding networks (e.g., R₂²(8) motifs in acetamide derivatives). Computational methods like DFT calculations model electronic structures and torsional angles .

Q. How can contradictions in reported bioactivity data for derivatives be addressed?

- Answer : Validate purity (>98% via HPLC), confirm stereochemistry (e.g., chiral HPLC or X-ray), and standardize assay conditions (pH, solvent). Check for polymorphic forms using PXRD and assess isomerism via NOESY NMR .

Q. What computational approaches predict interactions with biological targets?

- Answer : Perform molecular docking (AutoDock Vina) to identify binding poses in protein active sites. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over time. QSAR models link substituent effects (e.g., Cl position) to activity .

Q. How do structural modifications to the 3,4-dichlorobenzyl group affect physicochemical properties?

- Answer : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to modulate logP and solubility. Use Hammett σ constants to predict electronic effects on reactivity. Assess changes via LC-MS solubility assays and thermogravimetric analysis (TGA) for thermal stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.